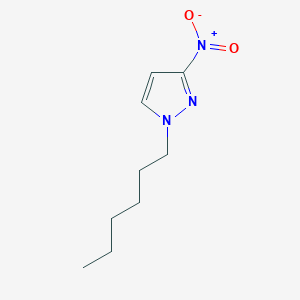

1-Hexyl-3-nitro-1H-pyrazole

Übersicht

Beschreibung

1-Hexyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound features a hexyl group at the first position and a nitro group at the third position on the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

As mentioned earlier, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the g0/g1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through dna .

Vorbereitungsmethoden

The synthesis of 1-Hexyl-3-nitro-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often employ eco-friendly methodologies, such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions .

Analyse Chemischer Reaktionen

1-Hexyl-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups using various reagents and catalysts.

Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions with alkynes and azides.

Common reagents used in these reactions include bromine for oxidation, palladium catalysts for substitution, and silver-mediated systems for cycloaddition . Major products formed from these reactions include substituted pyrazoles and pyrazolines .

Wissenschaftliche Forschungsanwendungen

1-Hexyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is utilized in the development of agrochemicals and fluorescent materials.

Vergleich Mit ähnlichen Verbindungen

1-Hexyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

1,3-Dinitro-1H-pyrazole: Known for its use in the synthesis of energetic materials.

3,5-Dinitro-1H-pyrazole: Utilized in the development of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .

Biologische Aktivität

Overview

1-Hexyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a hexyl group at the first position and a nitro group at the third position on the pyrazole ring. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agrochemistry, and organic synthesis.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, leading to significant biochemical effects. The compound can affect cellular processes through:

- Cell Cycle Regulation : It has been reported to delay the G0/G1 phase of the cell cycle, which may induce apoptosis in certain cell types.

- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways such as inflammation and cancer progression.

- Reactive Intermediate Formation : The nitro group can be reduced to reactive intermediates that interact with cellular components, modulating their activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains including E. coli and S. aureus. Studies reveal that modifications in the pyrazole structure can enhance antimicrobial potency .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, comparable to established drugs like indomethacin. This is particularly relevant in conditions involving chronic inflammation .

- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapy .

Antimicrobial Activity

A study conducted by Burguete et al. synthesized novel pyrazoles and tested them against E. coli and S. aureus. The results indicated that certain derivatives of pyrazole exhibited significant antimicrobial activity, with some compounds showing minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Activity

Chovatia et al. evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. Their findings demonstrated that specific compounds could effectively reduce edema in carrageenan-induced inflammation models, suggesting a mechanism similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

Eigenschaften

IUPAC Name |

1-hexyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-2-3-4-5-7-11-8-6-9(10-11)12(13)14/h6,8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXHAPJCHMANCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.